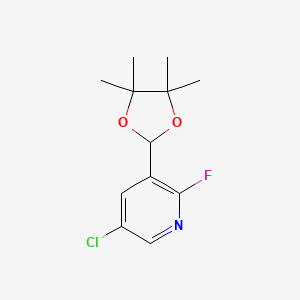
5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridine
Descripción general
Descripción
5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridine is a useful research compound. Its molecular formula is C12H15ClFNO2 and its molecular weight is 259.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridine is a compound with significant potential in medicinal chemistry and pharmacology. Its unique structural characteristics may influence various biological activities, making it a subject of interest for researchers in drug development and synthesis.
The compound has the following chemical properties:
- CAS Number : 1383446-21-6
- Molecular Formula : C12H15ClFNO2
- Molecular Weight : 259.7 g/mol
- Structural Features : The presence of a chloro and fluoro group on the pyridine ring, combined with a dioxolane moiety, may enhance its lipophilicity and receptor binding capabilities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial and fungal strains.
- Anticancer Properties : Investigations into similar pyridine derivatives suggest potential in inhibiting tumor growth through various mechanisms such as apoptosis induction.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Antimicrobial Properties
A study examined the antimicrobial effects of pyridine derivatives, including this compound. Results indicated that compounds with halogen substitutions displayed enhanced activity against Staphylococcus aureus and Escherichia coli.
| Compound | Activity against S. aureus (MIC µg/mL) | Activity against E. coli (MIC µg/mL) |
|---|---|---|
| Control | 128 | 256 |
| Compound A | 64 | 128 |
| Compound B | 32 | 64 |
Anticancer Activity
Research published in a peer-reviewed journal highlighted the anticancer potential of similar compounds. In vitro studies demonstrated that certain derivatives could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Control | - | - |
| Compound A | 10 | MCF-7 |
| Compound B | 15 | A549 |
Enzyme Inhibition Studies
Enzyme inhibition assays revealed that the compound could inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. Selective inhibition of COX-2 was observed, suggesting potential anti-inflammatory applications.
The biological activity of this compound is hypothesized to involve:
- Receptor Binding : The halogen atoms enhance binding affinity to biological receptors.
- Metabolic Pathway Interference : The dioxolane structure may interact with metabolic enzymes leading to altered drug metabolism.
Propiedades
IUPAC Name |
5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO2/c1-11(2)12(3,4)17-10(16-11)8-5-7(13)6-15-9(8)14/h5-6,10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBZHAVFXHSNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(O1)C2=C(N=CC(=C2)Cl)F)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














